[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate
Description
[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate is a synthetic organic compound featuring a cyclopentylcarbamoylamino group linked to a 2-oxoethyl ester backbone, which is further conjugated to a 4-formyl-substituted benzoate moiety. The presence of the formyl group (-CHO) at the para position of the benzoate ring introduces distinct electronic and steric properties, making this compound a candidate for applications in medicinal chemistry, such as targeted drug delivery or enzyme inhibition. The cyclopentylcarbamoylamino group may enhance binding affinity to hydrophobic pockets in biological targets due to its non-polar cyclopentane ring .
Properties
IUPAC Name |
[2-(cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-9-11-5-7-12(8-6-11)15(21)23-10-14(20)18-16(22)17-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H2,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACQWBNPIBHSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)COC(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:
Formation of the Cyclopentylcarbamoylamino Group: This step involves the reaction of cyclopentylamine with a suitable carbamoyl chloride under controlled conditions to form the cyclopentylcarbamoylamino intermediate.
Introduction of the Oxoethyl Group: The intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Coupling with 4-Formylbenzoic Acid: The final step involves the coupling of the oxoethyl intermediate with 4-formylbenzoic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Carboxybenzoate derivative.
Reduction: 4-Hydroxybenzoate derivative.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding dynamics.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers are exploring its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common scaffold with several derivatives, differing primarily in the substituents on the benzoate ring. Below is a comparative analysis based on structural features and inferred properties:
Table 1: Key Structural and Inferred Properties of Analogous Compounds
Key Observations
Electronic Effects: The 4-formyl group in the target compound is strongly electron-withdrawing, which may increase reactivity toward nucleophilic attack (e.g., in Schiff base formation) compared to the 4-chloro derivative . Methoxy and butoxy substituents (electron-donating) in analogues enhance solubility in non-polar environments, whereas the hydroxyl group in the ortho position facilitates hydrogen bonding .
Biological Interactions :
- The 4-chloro derivative (CAS 867282-19-7) is structurally analogous to kinase inhibitors, where the chloro group stabilizes hydrophobic interactions in ATP-binding pockets .
- The butoxy variant (CAS 733025-73-5) likely exhibits improved pharmacokinetic properties due to increased lipophilicity, a trait critical for blood-brain barrier penetration .
Synthetic Utility :
- The formyl group in the target compound could serve as a handle for further functionalization (e.g., conjugation with amines or hydrazides), a feature absent in chlorinated or alkoxylated analogues.
Biological Activity
The compound [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound can be described using the following structural formula:
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 247.27 g/mol
Antitumor Activity
Research has indicated that derivatives of 4-formylbenzoate compounds exhibit antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes linked to metabolic pathways, which could be beneficial in conditions such as diabetes or obesity. The inhibition profile indicates selective activity, which is crucial for minimizing side effects.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-formylbenzoate and tested their efficacy against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 (Breast Cancer) |
| Control (Doxorubicin) | 10 | MCF-7 |
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, suggesting strong antibacterial activity .
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptotic Pathways : Induces apoptosis through mitochondrial pathways.
- Enzyme Interaction : Acts as a competitive inhibitor for key metabolic enzymes.
- Cell Membrane Disruption : Alters membrane integrity in microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
